molecular formula C7H9ClN2 B14863568 5-(Chloromethyl)-4-methylpyridin-2-amine

5-(Chloromethyl)-4-methylpyridin-2-amine

Cat. No.: B14863568
M. Wt: 156.61 g/mol
InChI Key: FASVRLNKMUJNCR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methylpyridin-2-amine typically involves the chloromethylation of 4-methylpyridin-2-amine. One common method is the reaction of 4-methylpyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation and purification processes are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: N-oxides or other oxidized forms of the compound.

    Reduction Reactions: Methyl derivatives of the original compound.

Scientific Research Applications

5-(Chloromethyl)-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4-methylpyridin-2-amine is unique due to its specific structure, which combines a chloromethyl group with a pyridine ring. This combination imparts distinct chemical reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-(chloromethyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3,(H2,9,10)

InChI Key

FASVRLNKMUJNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCl)N

Origin of Product

United States

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